molecular formula C4H2ClFN2 B3192464 5-Chloro-2-fluoropyrimidine CAS No. 62802-37-3

5-Chloro-2-fluoropyrimidine

Cat. No. B3192464
CAS RN: 62802-37-3
M. Wt: 132.52 g/mol
InChI Key: ANIAJJKRVHGEKW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyrimidine is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics .


Molecular Structure Analysis

This compound is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position .


Chemical Reactions Analysis

This compound can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas and away from air . Its molecular formula is C4H2ClFN2 and it has a molecular weight of 132.52 g/mol .

Scientific Research Applications

Enhancing Antitumor Activity of 5-Fluorouracil

5-Chloro-2,4-dihydroxypyridine (CDHP), closely related to 5-Chloro-2-fluoropyrimidine, has been studied for its role in enhancing the antitumor activity of 5-fluorouracil (5-FU). CDHP inhibits the degradation of 5-FU, thereby increasing its cytotoxicity in tumor cells with high basal dihydropyrimidine dehydrogenase (DPD) activity. This combination has shown a greater antitumor effect compared to treatment with fluoropyrimidines alone in tumor-bearing mice (Takechi et al., 2002).

S-1: A Promising Oral Fluoropyrimidine Derivative

S-1, an oral fluoropyrimidine derivative designed to enhance the antitumor efficacy of 5-FU while reducing its toxicity, includes CDHP as a crucial component. CDHP serves as a competitive inhibitor of DPD, enhancing the effectiveness of 5-FU in cancer treatments. S-1 has been effective in treating gastrointestinal and non-gastrointestinal malignancies (Saif et al., 2009).

Synthesis of Novel Kinase Inhibitors

Research on 2,4-Disubstituted-5-fluoropyrimidine, which shares a core structure with this compound, reveals its potential as a molecular core in various anticancer agents. This compound has been used in developing novel kinase inhibitors, indicating its significance in creating new therapeutic agents for cancer treatment (Wada et al., 2012).

Targeted Chemotherapy Strategies

The enzyme DPD plays a critical role in the metabolism of 5-FU-based chemotherapy. The expression of DPD in tumors influences the effectiveness of 5-FU treatment. CDHP, as a DPD inhibitor, is integral in enhancing the efficacy of 5-FU in tumors with high DPD expression. This approach is promising for targeted chemotherapy strategies, especially in non-small cell lung cancer (NSCLC) (Inoue et al., 2005).

Personalized Medicine in Fluoropyrimidine Therapy

The field of personalized medicine has seen advancements in fluoropyrimidine therapy through individualizing treatment based on DPD activity. This approach aims to reduce toxicity and improve patient safety, demonstrating the relevance of DPD inhibitors like CDHP in optimizing cancer treatment (Meulendijks et al., 2016).

Mechanism of Action

Target of Action

5-Chloro-2-fluoropyrimidine is a fluorinated pyrimidine derivative . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . The primary targets of this compound are likely to be the enzymes involved in the synthesis and metabolism of nucleic acids, given its structural similarity to pyrimidine, a key component of nucleic acids .

Mode of Action

This compound is π electron deficient, which facilitates nucleophilic aromatic substitution . This property allows it to interact with its targets, leading to changes in their function. For instance, it can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in nucleic acid synthesis and metabolism. For example, it can be used to synthesize 5-fluoro-2-amino pyrimidines , which may affect the synthesis of nucleic acids and proteins. It can also be used to synthesize benzamide scaffolds as potent antagonists against P2X7 receptors , which may affect purinergic signaling pathways.

Pharmacokinetics

Fluoropyrimidines are known to be metabolized by dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism . Variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics can increase the risk for fluoropyrimidine toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interference with nucleic acid synthesis and metabolism, given its structural similarity to pyrimidine . This could lead to inhibition of cell growth and proliferation, making it useful in the treatment of conditions characterized by rapid cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect its stability and reactivity. Furthermore, the presence of other substances, such as enzymes or cofactors, could influence its mode of action and efficacy. Safety precautions should be taken when handling this compound due to its corrosive nature .

Safety and Hazards

5-Chloro-2-fluoropyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer . 5-Fluorouracil (5-FU) is the most widely used FP and is used to treat more than 2 million cancer patients each year . New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies .

properties

IUPAC Name

5-chloro-2-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-7-4(6)8-2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAJJKRVHGEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310142
Record name 5-Chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62802-37-3
Record name 5-Chloro-2-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62802-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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